1-(5-(3-Aminoazetidine-1-carbonyl)thiophen-2-yl)ethan-1-one is a complex organic compound that combines an azetidine derivative with a thiophene moiety. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to the biological activity associated with azetidine derivatives. The presence of the thiophene ring enhances its electronic properties, making it a subject of interest in various chemical and biological studies.
The compound is synthesized through various methods that involve the coupling of azetidine derivatives with thiophenes, which are widely researched for their diverse applications in organic synthesis and drug development. The synthesis techniques and structural characteristics have been documented in patents and scientific literature focusing on combinatorial chemistry and drug discovery .
This compound can be classified as:
The synthesis of 1-(5-(3-Aminoazetidine-1-carbonyl)thiophen-2-yl)ethan-1-one can be approached through several methodologies:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and catalyst presence to ensure high yields and selectivity. The reaction pathways can also involve protecting group strategies to prevent unwanted side reactions during multi-step syntheses.
The molecular structure of 1-(5-(3-Aminoazetidine-1-carbonyl)thiophen-2-yl)ethan-1-one features:
Key molecular data include:
These reactions often require specific catalysts and conditions to optimize yields while minimizing by-products. For instance, employing palladium catalysts in C–N coupling has shown significant effectiveness in synthesizing complex heterocycles.
The mechanism by which 1-(5-(3-Aminoazetidine-1-carbonyl)thiophen-2-yl)ethan-1-one exhibits biological activity likely involves its interaction with specific biological targets such as enzymes or receptors.
Studies have indicated that similar compounds exhibit significant activity against certain enzymes, suggesting that this compound could also serve as a lead for drug development targeting specific diseases.
1-(5-(3-Aminoazetidine-1-carbonyl)thiophen-2-yl)ethan-1-one has several potential applications:
Research into this compound continues to explore its full potential within medicinal chemistry, particularly regarding its pharmacological properties and mechanisms of action against specific diseases.
The molecular architecture of 1-(5-(3-Aminoazetidine-1-carbonyl)thiophen-2-yl)ethan-1-one exemplifies a rational heterocyclic hybridization strategy designed to synergize the pharmacophoric advantages of azetidine and thiophene scaffolds. This compound features a thiophene-acetyl pharmacophore linked via an amide bond to a 3-aminoazetidine moiety, creating a conformationally constrained hybrid system with optimized physicochemical and target engagement properties. The electron-rich thiophene ring contributes to π-stacking interactions with biological targets while enhancing metabolic stability compared to phenyl analogues, attributed to its lower electron density and reduced susceptibility towards cytochrome P450-mediated oxidation. This moiety serves as a planar bioisostere for phenyl rings but with distinct electronic properties that influence dipole moments and binding interactions [1].
The 3-aminoazetidine component introduces significant three-dimensionality and structural rigidity through its strained 4-membered ring system. Azetidines exhibit reduced conformational flexibility compared to larger saturated heterocycles (e.g., piperidines or pyrrolidines), effectively pre-organizing the molecule for target binding and minimizing entropy penalties upon complex formation. The 3-amino substituent serves dual functionality as both a hydrogen bond donor and acceptor, significantly enhancing water solubility and providing vectors for interactions with complementary residues in enzymatic binding pockets. Computational analysis reveals that the azetidine ring increases the topological polar surface area (TPSA) by approximately 55.56 Ų, substantially improving solubility characteristics critical for drug absorption and distribution [3].
Table 1: Comparative Physicochemical Properties of Hybrid System Components
Structural Motif | Ring Strain (kcal/mol) | TPSA (Ų) | log P (Calculated) | Key Biological Contributions |
---|---|---|---|---|
Thiophene ring | Minimal | 28.24 | 1.92 | π-Stacking, metabolic stability, planar geometry |
3-Aminoazetidine | ~26-28 (high) | 55.56 | 0.47 | Conformational constraint, H-bond donation/acceptation, solubility enhancement |
Amide linker | N/A | 20.31 | -0.97 | Planarity, structural rigidity, H-bond acceptation |
Acetyl group | N/A | 17.07 | -0.55 | Electron-withdrawal, H-bond acceptation, metabolic handle |
The strategic fusion of these heterocycles creates a molecule with balanced lipophilicity (consensus log Po/w ≈ 0.47) and enhanced solubility (predicted solubility >33 mg/mL), properties derived from the complementary nature of the components. This hybridization approach simultaneously addresses multiple drug design challenges: (1) The azetidine mitigates the excessive hydrophobicity of the thiophene-acetyl moiety; (2) The thiophene provides metabolic stability where phenyl rings might undergo hydroxylation; and (3) The amide linker between the heterocycles establishes a semi-rigid spacer that maintains optimal distance and orientation between pharmacophoric elements while contributing additional hydrogen-bonding capacity to the molecular framework [3].
The structural design of 1-(5-(3-Aminoazetidine-1-carbonyl)thiophen-2-yl)ethan-1-one demonstrates sophisticated application of bioisosteric principles, particularly through its utilization of the 3-aminoazetidine as a strategic bioisostere for conventional amine functionalities. Bioisosterism represents a cornerstone of contemporary medicinal chemistry, defined as the substitution of atoms or groups with others possessing similar physicochemical properties to maintain or enhance biological activity while improving pharmaceutical properties. This compound's design reflects historical precedents in successful bioisosteric replacement, most notably the tetrazole-carboxylic acid bioisosterism exemplified in angiotensin II receptor antagonists such as losartan. As documented in the optimization of losartan analogues, replacement of carboxylic acid (compound 14, IC₅₀ = 0.20 μM) with tetrazole (compound 15, IC₅₀ = 0.02 μM) enhanced angiotensin II receptor binding affinity by approximately tenfold due to improved topology that projected the acidic moiety further from the biphenyl core [1].
The 3-aminoazetidine moiety functions as a conformationally constrained bioisostere for flexible primary and secondary amines. This bioisosteric replacement achieves multiple objectives: (1) Reduction of basicity (pKa modulation) compared to aliphatic amines, minimizing off-target interactions and improving membrane permeability; (2) Enhanced metabolic resistance against oxidative deamination pathways common to alkylamines; and (3) Pre-organization of the amine functionality in spatial orientations that favor target engagement. The azetidine's nitrogen participates in hydrogen bonding as both donor (via the amine) and acceptor (via the ring nitrogen), mimicking the interaction profile of more flexible diamine systems but with reduced entropic costs upon binding [1] [3].
Table 2: Bioisosteric Relationships in Heterocyclic Drug Design
Classical Bioisostere Pair | Physicochemical Properties | Biological Advantage | Manifestation in Target Compound |
---|---|---|---|
Tetrazole ↔ Carboxylic acid | Similar pKa (≈4.5-4.9), increased lipophilicity | Enhanced receptor binding, metabolic stability | Not direct, but design philosophy informs approach |
3-Aminoazetidine ↔ Flexible amine | Reduced basicity, increased TPSA, conformational constraint | Improved selectivity, reduced off-target effects, enhanced solubility | Primary amine bioisosterically constrained in azetidine ring |
Thiophene ↔ Phenyl | Lower electron density, reduced resonance energy, similar geometry | Metabolic stability (resistance to oxidation), altered dipole moment | Thiophene as phenyl bioisostere with superior electronic properties |
Amide bond ↔ Ester bond | Increased stability, stronger H-bonding capacity | Enhanced metabolic stability, improved target affinity | Amide linker as stable bioisostere for ester linkage |
The amide linkage connecting the thiophene and azetidine rings represents another application of bioisosteric rationale, functioning as a hydrolysis-resistant bioisostere for ester functionalities. This design choice enhances metabolic stability while maintaining similar hydrogen-bonding capacity and geometry. Historical precedents for such strategic bond substitutions are evident in hepatitis C virus NS3 protease inhibitors, where replacement of carboxylate termini with acylsulfonamide bioisosteres (compounds 22 → 23 and 24 → 25) significantly improved enzymatic potency through optimized hydrogen-bonding interactions with catalytic residues [1]. In the target compound, the amide bond similarly facilitates key interactions while resisting esterase-mediated hydrolysis, extending plasma half-life and improving bioavailability.
The incorporation of the 3-aminoazetidine moiety in 1-(5-(3-Aminoazetidine-1-carbonyl)thiophen-2-yl)ethan-1-one represents a sophisticated application of conformational constraint to optimize pharmacophore geometry and interactions. Azetidines possess significant ring strain energy (estimated at 26-28 kcal/mol), which restricts rotational freedom around bonds connecting the ring to adjacent functional groups. This inherent strain imposes well-defined dihedral angles on the attached carbonyl group, pre-organizing the molecule into a bioactive conformation and reducing the entropic penalty upon target binding. The 3-amino substituent further enhances this effect by introducing intramolecular hydrogen-bonding potential that stabilizes specific conformers. Computational analysis indicates that the 3-aminoazetidine moiety adopts preferred puckered conformations that project the exocyclic amino group in pseudo-axial or pseudo-equatorial orientations, each presenting distinct three-dimensional presentations of hydrogen-bonding vectors [3].
The hydrogen-bonding capacity of the 3-aminoazetidine is particularly significant in pharmacophore development. The moiety functions as a dual hydrogen-bond donor (primary amine) and hydrogen-bond acceptor (tertiary azetidine nitrogen), with the spatial relationship between these groups fixed by the ring geometry. Molecular modeling reveals a consistent distance of approximately 2.4-2.7 Å between the amine hydrogens and the azetidine nitrogen, creating a well-defined pharmacophoric element for engaging complementary residues in biological targets. This rigid presentation contrasts sharply with flexible amine counterparts (e.g., N-aminopropyl groups) where rotational freedom produces multiple conformations with varying distances between functional groups. The fixed spatial arrangement enhances binding affinity through chelate-like interactions with protein targets, where simultaneous engagement of both hydrogen-bonding groups provides enhanced binding energy [3].
Table 3: Conformational and Electronic Comparison of Saturated Nitrogen Heterocycles
Structural Feature | Azetidine | Pyrrolidine | Piperidine | Azetidine Advantage |
---|---|---|---|---|
Ring size | 4-membered | 5-membered | 6-membered | Highest conformational constraint |
C-N-C bond angle | ≈90° | ≈108° | ≈110° | Greatest deviation from tetrahedral geometry |
Ring strain (kcal/mol) | ~26-28 | ~5-6 | ~0 | Maximizes pre-organization energy |
N-inversion barrier | Increased | Moderate | Low | Enhanced stereochemical stability |
Basicity (pKa of conjugate acid) | ~11.3 (Boc-protected) | ~11.3 | ~11.2 | Similar basicity with increased rigidity |
H-bond donor capacity (3-amino derivative) | 1 | 1 | 1 | Fixed spatial presentation of amine |
TPSA contribution | 55.56 Ų | ~27 Ų (secondary) | ~27 Ų (secondary) | Enhanced solubility and target engagement |
The electronic properties of the 3-aminoazetidine moiety significantly influence molecular recognition. The Boc-protected precursor (tert-butyl 3-aminoazetidine-1-carboxylate, CAS 193269-78-2) displays calculated physicochemical parameters including a topological polar surface area (TPSA) of 55.56 Ų and consensus log Po/w of 0.47, indicating excellent solubility potential. The azetidine nitrogen exhibits reduced basicity compared to less strained cyclic amines due to the hybridization distortion caused by ring strain, with quantum mechanical calculations indicating altered electron distribution across the ring system. This electronic modulation creates a favorable balance between membrane permeability (predicted high GI absorption) and aqueous solubility, addressing a critical challenge in drug development. The constrained geometry also minimizes P-glycoprotein recognition (predicted non-substrate) and reduces interactions with cytochrome P450 enzymes (predicted non-inhibition across major isoforms), suggesting favorable pharmacokinetic properties for drug candidates incorporating this moiety [3] [4].
Synthetic accessibility reinforces the utility of 3-aminoazetidine in pharmacophore development. The Boc-protected building block (tert-butyl 3-aminoazetidine-1-carboxylate) is commercially available and readily incorporated via amide bond formation with carboxylic acid-functionalized partners. The Boc-protecting group can be selectively removed under mild acidic conditions after assembly of the core structure, revealing the basic azetidine nitrogen for further functionalization or direct target engagement. This synthetic versatility has been demonstrated in published medicinal chemistry campaigns, including the work by Jenkins et al. (2007) that utilized this azetidine building block in the development of biologically active molecules [4].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9